9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the purine and pyrimidine classes of heterocyclic compounds. This compound exhibits significant biological potential and is of interest in various fields of research, including medicinal chemistry and pharmacology. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.
This compound can be synthesized through various organic chemistry methods, which involve multi-step reactions starting from simpler precursors. The synthesis typically requires careful control of reaction conditions to achieve the desired yield and purity.
The compound is classified under the following categories:
The synthesis of 9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be achieved through several methods:
The synthesis typically involves:
The molecular structure of 9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione features a fused bicyclic system characteristic of purines and pyrimidines.
Property | Value |
---|---|
Molecular Formula | C19H22N4O3 |
Molecular Weight | 354.41 g/mol |
InChI | InChI=1S/C19H22N4O3/c1-5-12-18(21)20(22)19(23)17(27)16(11-14(2)15)13(3)4/h11-15H,5-10H2,1-4H3 |
InChI Key | YXGNASTGZQKXKZ-UHFFFAOYSA-N |
9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The reaction conditions often involve specific solvents (e.g., dichloromethane), temperatures (typically room temperature to reflux), and sometimes catalysts to enhance reaction rates.
The mechanism of action for 9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific biological targets such as enzymes or receptors.
Upon binding to these targets:
The compound's stability and reactivity are influenced by its functional groups and structural features.
9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: